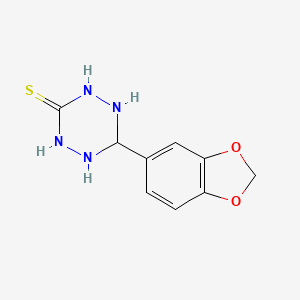
6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide: is a complex organic compound featuring a benzodioxole moiety fused with a tetrahydro-tetraazinyl group and a hydrosulfide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide typically involves multi-step reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole moiety. The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodioxole moiety, potentially leading to the formation of dihydrobenzodioxole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodioxole derivatives.
Substitution: Various substituted tetrahydro-tetraazinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and catalysts.
Biology: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and bioactive agents.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
1-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-indole: Shares the benzodioxole moiety but differs in the core structure.
6-(1,3-Benzodioxol-5-yl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Contains a similar benzodioxole group but has a different heterocyclic system.
Uniqueness: The uniqueness of 6-(1,3-Benzodioxol-5-yl)-1,2,5,6-tetrahydro-1,2,4,5-tetraazin-3-yl hydrosulfide lies in its combination of the benzodioxole moiety with the tetrahydro-tetraazinyl group and hydrosulfide functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H10N4O2S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
6-(1,3-benzodioxol-5-yl)-1,2,4,5-tetrazinane-3-thione |
InChI |
InChI=1S/C9H10N4O2S/c16-9-12-10-8(11-13-9)5-1-2-6-7(3-5)15-4-14-6/h1-3,8,10-11H,4H2,(H2,12,13,16) |
Clave InChI |
VPZYBECCQFSSTE-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3NNC(=S)NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-cyclohexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079338.png)
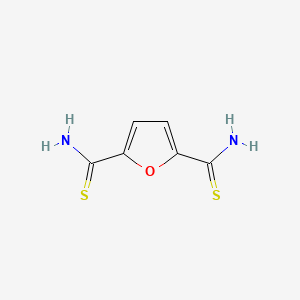
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15079381.png)
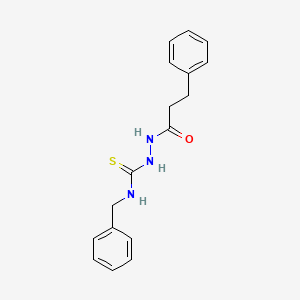
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B15079392.png)
![3-(3-ethoxyphenyl)-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079399.png)
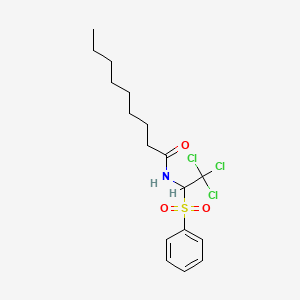
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15079404.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15079415.png)
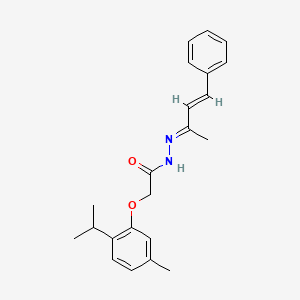
![2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B15079423.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079424.png)

